N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of IKs124 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of N-butyl-N-(6-cyano-2,2-dimethylchroman-4-yl)ethanesulfonamide . The industrial production methods for IKs124 are not extensively documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
IKs124 undergoes various types of chemical reactions, including:
Oxidation: IKs124 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: IKs124 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IKs124 has a wide range of scientific research applications, including:
Chemistry: IKs124 is used as a model compound in studies of potassium channel blockers and their interactions with other molecules.
Biology: The compound is utilized in research on cellular ion channels and their role in physiological processes.
Mechanism of Action
The mechanism of action of IKs124 involves its ability to block the KCNE2/KCNQ1 potassium channels. By inhibiting these channels, IKs124 affects the flow of potassium ions across cell membranes, which can influence various physiological processes. The molecular targets of IKs124 include the potassium channels themselves, and the pathways involved are related to ion transport and cellular signaling .
Comparison with Similar Compounds
IKs124 can be compared with other potassium channel blockers, such as:
Dofetilide: Another potassium channel blocker used in the treatment of arrhythmias.
E-4031: A compound known for its ability to block the HERG potassium channel.
The unique structure of IKs124, which includes a cyano group and a chroman ring, contributes to its distinct properties and effectiveness as a potassium channel blocker .
Properties
Molecular Formula |
C18H26N2O3S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-butyl-N-(6-cyano-2,2-dimethyl-3,4-dihydrochromen-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-5-7-10-20(24(21,22)6-2)16-12-18(3,4)23-17-9-8-14(13-19)11-15(16)17/h8-9,11,16H,5-7,10,12H2,1-4H3 |
InChI Key |
VTICUGOJGKDYJD-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |
Canonical SMILES |
CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IKs124; IKs 124; IKs-124. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.